Subnanomolar Potency at NMDA Receptors: A 10^4-Fold Enhancement Over Rapastinel
Zelquistinel demonstrates picomolar to low nanomolar potency in enhancing NMDA receptor currents, a stark contrast to the micromolar potency of the first-generation stinel, rapastinel. In HEK-293 cells expressing recombinant NR2A-containing NMDA receptors, Zelquistinel potentiated currents with an EC50 of 9.9 ± 0.5 nM [1]. This represents an approximately 10,000-fold increase in potency compared to rapastinel, which has a reported EC50 of ~100 µM in similar assays [2]. This profound potency difference is critical for achieving therapeutic brain concentrations with an oral, once-weekly dosing regimen.
| Evidence Dimension | EC50 for NMDA receptor current potentiation |
|---|---|
| Target Compound Data | 9.9 nM |
| Comparator Or Baseline | Rapastinel: ~100,000 nM |
| Quantified Difference | ~10,100-fold more potent |
| Conditions | HEK-293 cells expressing recombinant NR2A-containing NMDA receptors |
Why This Matters
This substantial potency improvement enables oral administration at microgram doses, a key differentiator for preclinical and clinical study design, moving beyond the intravenous requirement of first-generation compounds.
- [1] Zhang, X.-L., Li, Y.-X., Berglund, N., Burgdorf, J. S., Donello, J. E., Moskal, J. R., & Stanton, P. K. (2024). Zelquistinel acts at an extracellular binding domain to modulate intracellular calcium inactivation of N-methyl-d-aspartate receptors. Neuropharmacology, 259, 110100. View Source
- [2] Moskal, J. R., Burch, R., Burgdorf, J. S., Kroes, R. A., Stanton, P. K., Disterhoft, J. F., & Leander, J. D. (2014). GLYX-13, an NMDA receptor glycine site functional partial agonist, enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists. Expert Opinion on Investigational Drugs, 23(2), 243-254. View Source
